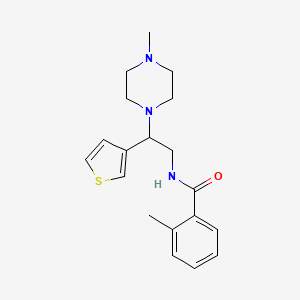

2-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

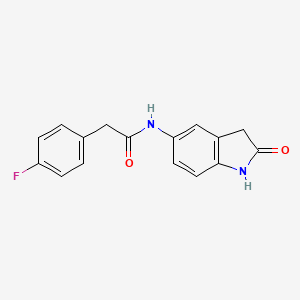

2-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a synthetic compound that belongs to the class of benzamides and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

2-Methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide and related compounds are synthesized for various applications, including their anticancer activity. These compounds exhibit good antibacterial and antifungal activities and are less toxic, making them suitable for pharmaceutical research. The binding of thiophene-2-carboxaldehyde derivatives to carrier proteins like Human Serum Albumin (HSA) and their binding kinetics have been explored through optical spectroscopic studies, including Forster's theory of non-radiative energy transfer (FRET) and synchronous fluorescence spectroscopy techniques. Molecular docking techniques have been used to explore interactions, such as hydrogen bonding and hydrophobic interactions, between these compounds and human serum albumin, elucidating their pharmacokinetic mechanisms (Shareef et al., 2016).

Anticancer Evaluation

Derivatives of 2-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide have been evaluated for their anticancer activities. Studies have demonstrated the potential of these compounds in inhibiting the growth of various cancer cell lines, including breast, lung, colon, and ovarian cancers. The compounds were synthesized starting from basic thiophene derivatives and evaluated against four cancer cell lines, showing moderate to excellent anticancer activity. Some derivatives exhibited higher anticancer activities than reference drugs, indicating their potential as anticancer agents (Ravinaik et al., 2021).

Molecular Docking and Biological Evaluation

Molecular docking studies complement the synthesis and characterization of these compounds by providing insights into their potential biological activities. Docking studies have helped in understanding the electrostatic interactions that may explain the observed affinity for compounds towards targets such as 5-HT1A serotonin receptors. This approach has been crucial in designing compounds with improved biological activities, highlighting the utility of computational methods in drug discovery processes (Pessoa‐Mahana et al., 2012).

Synthesis of Analogues for Neurological Studies

The synthesis of analogues of 2-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide has been explored for potential applications in neurology, such as imaging of IRAK4 enzyme in neuroinflammation using PET agents. This research opens new avenues for the use of these compounds in diagnostic and therapeutic applications in neurology, showcasing the versatility of these chemical structures in addressing various health conditions (Wang et al., 2018).

properties

IUPAC Name |

2-methyl-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3OS/c1-15-5-3-4-6-17(15)19(23)20-13-18(16-7-12-24-14-16)22-10-8-21(2)9-11-22/h3-7,12,14,18H,8-11,13H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNKVZLYSHGRQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanamide](/img/structure/B2798954.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)benzoate](/img/structure/B2798958.png)

![Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate](/img/structure/B2798963.png)

![2-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B2798967.png)

![N-[4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2798969.png)

![(2,5-Dimethylfuran-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2798970.png)

![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2798974.png)

![cis-Bromo-ester [cis-2-(2,4-Dichlorophenyl)-2-bromomethyl-4-(benzoyloxy)-methyl-1,3-dioxalane]](/img/structure/B2798975.png)